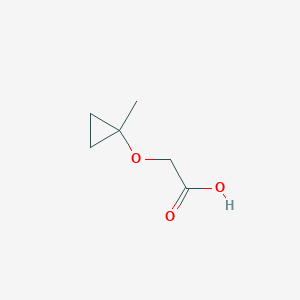
2-(1-Methylcyclopropoxy)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylcyclopropoxy)acetic acid is an organic compound with the molecular formula C6H10O3 It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 1-methylcyclopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(1-Methylcyclopropoxy)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methylcyclopropanol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product.
Another method involves the oxidation of 1-methylcyclopropylmethanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The resulting carboxylic acid is then esterified with methanol to form the methyl ester, which is subsequently hydrolyzed to obtain 2-(1-Methylcyclopropoxy)acetic acid.
Industrial Production Methods
Industrial production of 2-(1-Methylcyclopropoxy)acetic acid typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcyclopropoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 1-methylcyclopropoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Methylcyclopropoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclopropoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methoxyacetic acid: A derivative of acetic acid with a methoxy group instead of a 1-methylcyclopropoxy group.
Cyclopropaneacetic acid: A similar compound with a cyclopropyl group instead of a 1-methylcyclopropoxy group.
Uniqueness
2-(1-Methylcyclopropoxy)acetic acid is unique due to the presence of the 1-methylcyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
2-(1-methylcyclopropyl)oxyacetic acid |
InChI |
InChI=1S/C6H10O3/c1-6(2-3-6)9-4-5(7)8/h2-4H2,1H3,(H,7,8) |
InChI Key |
XLPURGUKLJNGSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.1.0]heptan-1-ylmethanamine](/img/structure/B13531148.png)
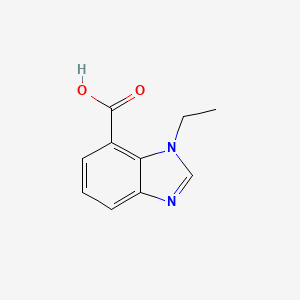
![4-Amino-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13531159.png)
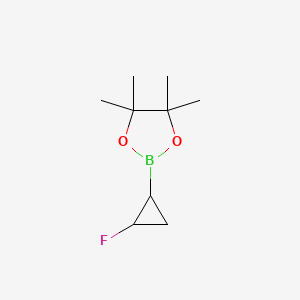
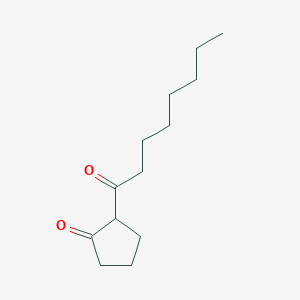
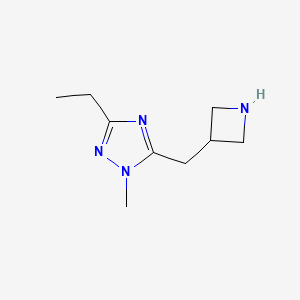
![N-{3-[(2S,4S)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide](/img/structure/B13531179.png)
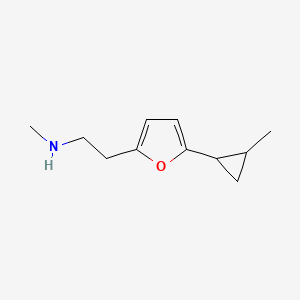
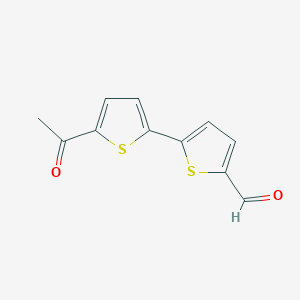
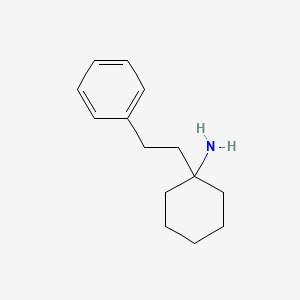

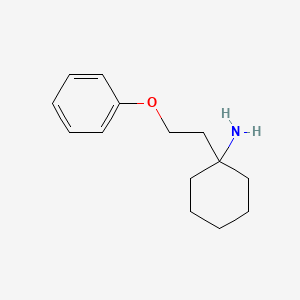
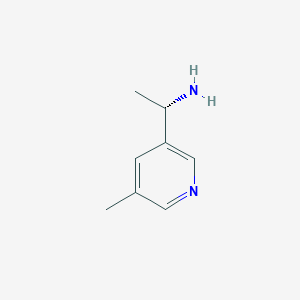
![1,1-Difluoro-6-azaspiro[2.6]nonane](/img/structure/B13531225.png)
